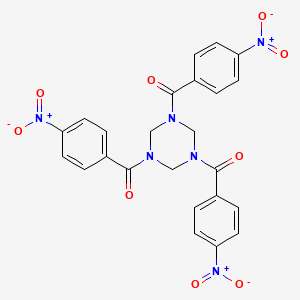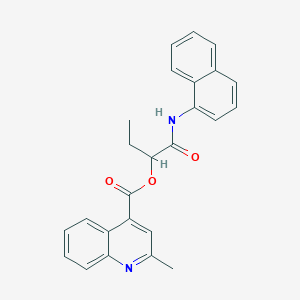
1-(Naphthalen-1-ylamino)-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that features both naphthyl and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted naphthyl derivatives.
科学研究应用
1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to proteins, inhibiting their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
1-Naphthylamine: Shares the naphthylamine moiety but lacks the quinoline carboxylate group.
2-Methylquinoline: Contains the quinoline structure but does not have the naphthylamine component.
Quinoline N-oxide: An oxidized derivative of quinoline, differing in its oxidation state.
Uniqueness
1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE is unique due to the combination of naphthyl and quinoline moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
属性
分子式 |
C25H22N2O3 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
[1-(naphthalen-1-ylamino)-1-oxobutan-2-yl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H22N2O3/c1-3-23(24(28)27-21-14-8-10-17-9-4-5-11-18(17)21)30-25(29)20-15-16(2)26-22-13-7-6-12-19(20)22/h4-15,23H,3H2,1-2H3,(H,27,28) |
InChI 键 |
NDTJPTQCJISIAR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)OC(=O)C3=CC(=NC4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


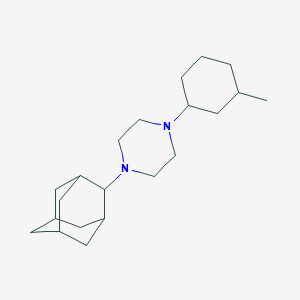
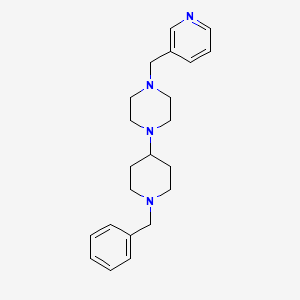
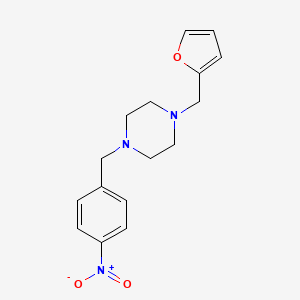
![(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10887171.png)
![3-{(1E)-2-cyano-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B10887177.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine](/img/structure/B10887183.png)
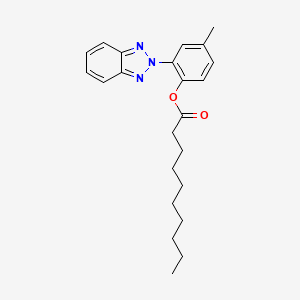
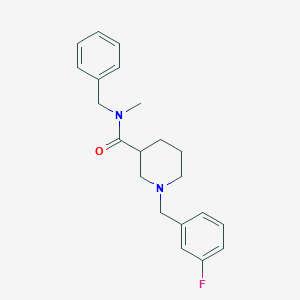
![(4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10887212.png)
![3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile](/img/structure/B10887227.png)
![1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10887234.png)
![N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B10887238.png)
![2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B10887239.png)
